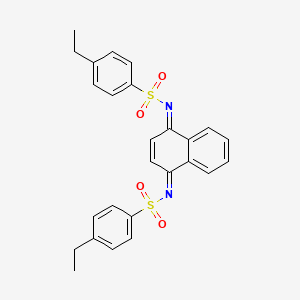
(N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide) is an organic compound that features a naphthalene core with bis(4-ethylbenzenesulfonamide) groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide) typically involves the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Attachment of sulfonamide groups: The sulfonamide groups can be introduced via sulfonation reactions followed by amide formation.
Final assembly: The final compound is assembled by linking the naphthalene core with the sulfonamide groups under specific reaction conditions, such as using a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene core, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can occur at the sulfonamide groups, potentially converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the naphthalene core or the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted naphthalene and benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It may serve as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.
Drug Development: It may be explored as a lead compound for the development of new pharmaceuticals with specific biological activities.
Medicine
Therapeutic Agents: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Organic Electronics: The compound may be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide) would depend on its specific application. For instance:
Catalysis: It may act as a ligand, coordinating with metal centers to form active catalytic species.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1,4-diamine and naphthalene-1,4-disulfonic acid.
Sulfonamide derivatives: Compounds such as sulfanilamide and N-ethylbenzenesulfonamide.
Uniqueness
Structural Features: The combination of a naphthalene core with bis(4-ethylbenzenesulfonamide) groups is unique, providing distinct electronic and steric properties.
Eigenschaften
IUPAC Name |
(NE)-4-ethyl-N-[(4E)-4-(4-ethylphenyl)sulfonyliminonaphthalen-1-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-3-19-9-13-21(14-10-19)33(29,30)27-25-17-18-26(24-8-6-5-7-23(24)25)28-34(31,32)22-15-11-20(4-2)12-16-22/h5-18H,3-4H2,1-2H3/b27-25+,28-26+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDNEDOQHJFJFF-NBHCHVEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)CC)C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=CC=C(C=C4)CC)/C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














